2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide
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Overview
Description
2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound with a complex structure that includes a cyano group, a phenyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with acetamide. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiol moiety .
Scientific Research Applications
2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes.
Medicine: Research has explored its potential as an antimicrobial agent due to its ability to inhibit key bacterial enzymes.
Mechanism of Action
The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt essential biological pathways in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
- **2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidin-5-carboxylic acid
- **2-(Cyclohexylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Uniqueness
What sets 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a cyano group and a thiol group allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C13H10N4O2S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H10N4O2S/c14-6-9-11(8-4-2-1-3-5-8)16-13(17-12(9)19)20-7-10(15)18/h1-5H,7H2,(H2,15,18)(H,16,17,19) |
InChI Key |
DEWSOYQTAXPNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)N)C#N |
Origin of Product |
United States |
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